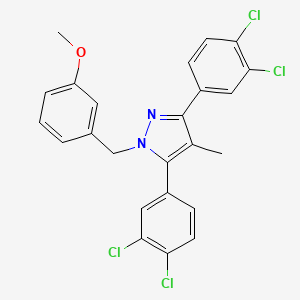
3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its complex structure, which includes multiple aromatic rings and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the dichlorophenyl groups: This step involves the use of 3,4-dichlorobenzaldehyde in a condensation reaction.
Attachment of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction using 3-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole: Lacks the methoxybenzyl group.
3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole: Has a different position for the methoxy group.
3,5-bis(4-chlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole: Lacks one chlorine atom on each phenyl ring.
Uniqueness
3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C24H18Cl4N2O |
|---|---|
Molekulargewicht |
492.2 g/mol |
IUPAC-Name |
3,5-bis(3,4-dichlorophenyl)-1-[(3-methoxyphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C24H18Cl4N2O/c1-14-23(16-6-8-19(25)21(27)11-16)29-30(13-15-4-3-5-18(10-15)31-2)24(14)17-7-9-20(26)22(28)12-17/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
HGDPSUGQNWLFRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-[4-(4-methylbenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14924882.png)
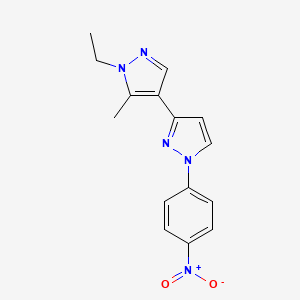
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14924888.png)
![N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924909.png)
![Methyl 7-[3-(difluoromethoxy)phenyl]-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14924910.png)
![1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B14924917.png)
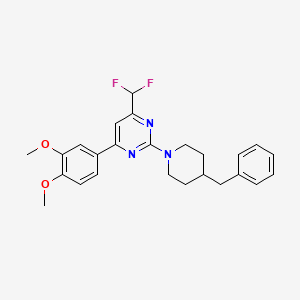
![(6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B14924926.png)
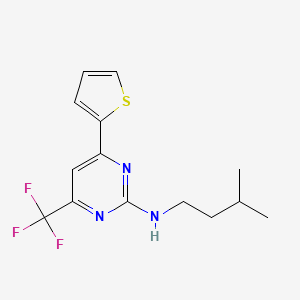
![3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14924942.png)
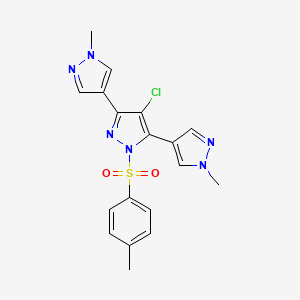
![N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14924955.png)
![1-benzyl-N-(3-chloro-4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924956.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-(2-methylpropyl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B14924963.png)
